molecular formula C8H7Cl3O B077557 1-(2,4,5-Trichlorophenyl)ethanol CAS No. 14299-54-8

1-(2,4,5-Trichlorophenyl)ethanol

Cat. No.: B077557
CAS No.: 14299-54-8
M. Wt: 225.5 g/mol
InChI Key: CZTWWYRPCFIOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,5-Trichlorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl3O and a molecular weight of 225.50 g/mol It is characterized by the presence of three chlorine atoms attached to a phenyl ring and an ethanol group

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4,5-Trichlorophenyl)ethanol . These factors could include pH, temperature, presence of other molecules, and cellular environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2,4,5-Trichlorophenyl)ethanol are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is possible that the effects of this compound could change over time, depending on its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that the effects of this compound could vary with different dosages, including any threshold effects, toxic effects, or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, and could affect its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 1-(2,4,5-Trichlorophenyl)ethanol typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,5-trichlorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

1-(2,4,5-Trichlorophenyl)ethanol undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(2,4,5-Trichlorophenyl)ethanol can be compared with other similar compounds, such as:

    1-(2,4,6-Trichlorophenyl)ethanol: This compound has a similar structure but with the chlorine atoms in different positions on the phenyl ring.

    1-(2,3,5-Trichlorophenyl)ethanol:

The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which can influence its chemical behavior and interactions with other molecules .

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTWWYRPCFIOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864491
Record name 1-(2,4,5-Trichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14299-54-8
Record name 2,4,5-Trichlorophenylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-TRICHLORO-.ALPHA.-METHYLBENZENEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0KK5EVM9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4,5-Trichlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(2,4,5-Trichlorophenyl)ethanol
Reactant of Route 3
1-(2,4,5-Trichlorophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(2,4,5-Trichlorophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(2,4,5-Trichlorophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(2,4,5-Trichlorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.